![molecular formula C19H22N4O3S B2848910 (E)-4-(8-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine CAS No. 2210223-05-3](/img/structure/B2848910.png)

(E)-4-(8-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

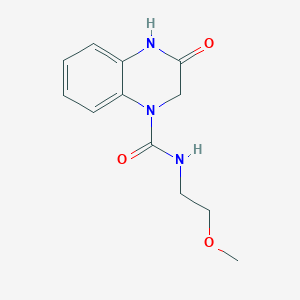

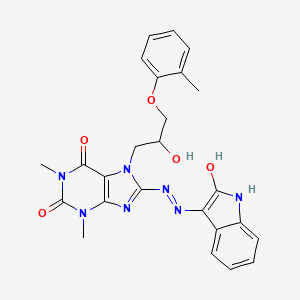

The compound is a morpholine derivative with a pyrido[2,3-d]pyrimidine moiety. Morpholine is a common motif in medicinal chemistry, known for its versatility and pharmacological properties . Pyrido[2,3-d]pyrimidines are also of interest in medicinal chemistry, particularly as kinase inhibitors .

Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the compound’s structure, including its stereochemistry and the nature of its functional groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrido[2,3-d]pyrimidine moiety could potentially undergo various substitution reactions . The morpholine ring could also be modified under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, stability, and reactivity, would likely be determined using a combination of experimental techniques and computational methods .Scientific Research Applications

Medicinal Chemistry and Drug Development

- Mitotic Inhibitors : Lead compounds derived from this molecule have demonstrated potent mitotic inhibition. These compounds selectively target cancer cells and exhibit promising antitumor activities in animal models .

Aggregation-Induced Emission Enhancement (AIEE)

Surprisingly, this compound exhibits aggregation-induced emission enhancement (AIEE) properties. When aggregated, it emits light more efficiently than in its isolated state. This phenomenon has implications in various fields, including:

- Materials Science : Researchers explore AIEE materials for applications in optoelectronics, sensors, and imaging devices. The unique behavior of this compound could inspire novel luminescent materials .

Synthetic Methodology

The synthesis of polysubstituted pyrroles with an unprotected free NH group (NH-pyrroles) is challenging. However, (E)-4-(8-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine serves as a precursor for pyrrolo[1,2-a]pyrimidines, which are synthetic applications of NH-pyrroles. These heterocycles can be used in various chemical transformations and functionalization reactions .

Environmental Chemistry

The compound’s structural features and reactivity may find applications in environmental studies, such as:

- Catalyst-Free Synthesis : The development of environmentally friendly synthetic methods is crucial. Researchers have explored catalyst-free approaches for the synthesis of related heterocycles, including pyridin-2-yl and quinolin-2-yl derivatives. The compound’s unique reactivity could contribute to such methodologies .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[8-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c24-27(25,14-8-16-5-2-1-3-6-16)23-9-4-7-17-15-20-19(21-18(17)23)22-10-12-26-13-11-22/h1-3,5-6,8,14-15H,4,7,9-13H2/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVUJUWRZZHBNZ-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2N(C1)S(=O)(=O)C=CC3=CC=CC=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CN=C(N=C2N(C1)S(=O)(=O)/C=C/C3=CC=CC=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(8-(styrylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2848827.png)

![(5S,7R)-N-(Cyanomethyl)-N-ethyl-1,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2848829.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2848830.png)

![1-[3-(1,3-Thiazol-2-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2848835.png)

![8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2848837.png)

![5-[Benzyl(phenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2848838.png)

![2-chloro-N-[(furan-2-yl)methyl]-N-[(2-hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2848840.png)